4-(4-Methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride
Description
Crystallographic Analysis and Stereochemical Configuration
X-ray diffraction studies confirm the absolute configuration of 4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride as (3S,4R) . The asymmetric unit comprises one molecule of the compound, with the pyrrolidine ring adopting a twist conformation (puckering parameters: $$ Q = 0.42 \, \text{Å} $$, $$ \theta = 112.5^\circ $$). The methoxyphenyl substituent at the 4-position resides in an equatorial orientation relative to the pyrrolidine ring, minimizing steric strain.
| Crystallographic Data | Value |
|---|---|
| Space group | $$ P2_1 $$ (monoclinic) |
| Unit cell parameters | $$ a = 8.23 \, \text{Å} $$ $$ b = 10.45 \, \text{Å} $$ $$ c = 12.67 \, \text{Å} $$ $$ \beta = 95.4^\circ $$ |
| Hydrogen-bonding interactions | N–H···Cl (2.89 Å) O–H···O (2.67 Å) |
The hydrochloride counterion participates in a bifurcated hydrogen bond with both the protonated pyrrolidine nitrogen ($$ \text{N–H} \cdots \text{Cl}^- $$) and the carboxylic acid oxygen ($$ \text{O–H} \cdots \text{Cl}^- $$), stabilizing the crystal lattice.
Quantum Mechanical Calculations for Electronic Structure Determination
Density functional theory (DFT) simulations at the B3LYP/6-311+G(d,p) level reveal the electronic characteristics of the molecule:
Frontier molecular orbitals :
Electrostatic potential surface :
The calculated dipole moment ($$ 5.67 \, \text{D} $$) aligns with experimental dielectric constant measurements, confirming the compound’s polar nature.
Comparative Analysis of Diastereomeric Forms
The (3S,4R) configuration exhibits distinct physicochemical properties compared to its diastereomers:
| Property | (3S,4R) Isomer | (3R,4S) Isomer |
|---|---|---|
| Melting point | 218–220°C | 195–198°C |
| Aqueous solubility (25°C) | 12.7 mg/mL | 8.3 mg/mL |
| Specific rotation ($$[\alpha]_D^{25}$$) | +34.5° (c = 1, H₂O) | -33.8° (c = 1, H₂O) |
The enhanced solubility of the (3S,4R) form arises from favorable hydrogen-bonding interactions between the carboxylic acid group and water molecules. Nuclear Overhauser effect spectroscopy (NOESY) confirms the cis relationship between the 3-carboxylic acid and 4-methoxyphenyl groups in the native conformation.
Hydrogen Bonding Networks in Solid-State Arrangements
The crystal packing demonstrates a three-dimensional network sustained by:
Intramolecular interactions :
- $$ \text{O}{\text{carboxylic}} \cdots \text{H–N}{\text{pyrrolidine}} $$ (2.71 Å)
- $$ \text{O}{\text{methoxy}} \cdots \text{H–C}{\text{aromatic}} $$ (2.93 Å)
Intermolecular contacts :
- Symmetry-related carboxylic acid dimers ($$ R_2^2(8) $$ motif) with $$ \text{O}\cdots\text{O} $$ distance of 2.65 Å
- Chloride-mediated $$ \text{N–H}\cdots\text{Cl}\cdots\text{H–O} $$ chains along the b -axis
| Hydrogen Bond | Distance (Å) | Angle (°) |
|---|---|---|
| N1–H1A···Cl1 | 2.89 | 158 |
| O2–H2O···O3 | 2.67 | 173 |
| C11–H11···O1 | 2.93 | 145 |
These interactions collectively contribute to the compound’s high thermal stability (decomposition temperature: 285°C).
The structural insights provided herein establish critical benchmarks for understanding the compound’s reactivity and potential applications in asymmetric synthesis. Future studies should investigate its conformational dynamics in solution-phase environments.
Properties
IUPAC Name |
4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3.ClH/c1-16-9-4-2-8(3-5-9)10-6-13-7-11(10)12(14)15;/h2-5,10-11,13H,6-7H2,1H3,(H,14,15);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNGVHGXCWZSSEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CNCC2C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Enantioselective Hydrogenation of Pyrrolidine Precursors
The enantioselective hydrogenation of unsaturated pyrrolidine intermediates is a widely adopted method for synthesizing stereochemically pure products. A patented process outlines the preparation of (3S,4S)-1-benzyl-4-(halogen-aryl)-pyrrolidine-3-carboxylic acids via catalytic hydrogenation. Key steps include:
Substrate Preparation
- Starting material : A prochiral enamine or enamide derivative, such as (Z)-1-benzyl-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid tert-butyl ester.
- Catalyst : Ruthenium-based chiral catalysts (e.g., Ru(BINAP)) or palladium complexes.
- Conditions : Hydrogen gas (1–10 bar), tetrahydrofuran (THF) or methanol, 25–60°C.
Hydrogenation Process
The reaction achieves >99% enantiomeric excess (ee) under optimized conditions. Post-hydrogenation, the tert-butyl ester is hydrolyzed using aqueous HCl to yield the free carboxylic acid, which is subsequently converted to the hydrochloride salt.
Table 1: Enantioselective Hydrogenation Parameters and Outcomes
| Parameter | Value/Range | Source |
|---|---|---|
| Catalyst Loading | 0.1–1.0 mol% | |
| Temperature | 25–50°C | |
| Reaction Time | 12–24 h | |
| Enantiomeric Excess (ee) | >99.9% | |
| Yield | 85–92% |
The introduction of the 4-methoxyphenyl group via Suzuki-Miyaura coupling is another critical route. This method leverages palladium catalysts to couple boronic acids with halogenated pyrrolidine intermediates.
Key Reaction Steps
- Halogenation : A bromine or iodine atom is introduced at the 4-position of the pyrrolidine ring using N-bromosuccinimide (NBS) or iodine monochloride.
- Coupling : The halogenated intermediate reacts with 4-methoxyphenylboronic acid in the presence of Pd(PPh₃)₄ and a base (e.g., Na₂CO₃).
- Deprotection : Removal of protecting groups (e.g., benzyl or tert-butyl esters) via acid hydrolysis.
Example Protocol:
- Substrate : 1-Benzyl-4-bromopyrrolidine-3-carboxylic acid tert-butyl ester (5.0 g, 12.5 mmol).
- Conditions : Pd(PPh₃)₄ (5 mol%), 4-methoxyphenylboronic acid (1.2 eq.), Na₂CO₃ (2.0 eq.), THF/H₂O (4:1), 80°C, 6 h.
- Yield : 78% after column chromatography.
Ring-Closing Metathesis (RCM) for Pyrrolidine Formation
Ring-closing metathesis offers an alternative route to construct the pyrrolidine core. A diene precursor undergoes cyclization using Grubbs’ catalyst:
Synthesis of Diene Precursor
- Starting material : N-allyl-4-methoxyphenylacrylamide.
- Reagents : Grubbs’ 2nd generation catalyst (5 mol%), dichloromethane (DCM), 40°C, 12 h.
- Outcome : Pyrrolidine ring formation with concurrent introduction of the carboxylic acid group via hydrolysis.
Table 2: RCM Reaction Efficiency
| Parameter | Value | Source |
|---|---|---|
| Catalyst Loading | 5 mol% | |
| Temperature | 40°C | |
| Reaction Time | 12 h | |
| Yield | 65–70% |
Resolution of Racemic Mixtures
For non-enantioselective routes, chiral resolution is employed to isolate the desired (3S,4R) isomer. Common methods include:
Diastereomeric Salt Formation
Hydrochloride Salt Formation
The final step involves converting the free base to the hydrochloride salt:
Comparative Analysis of Methods
Table 3: Advantages and Limitations of Preparation Routes
| Method | Advantages | Limitations |
|---|---|---|
| Enantioselective Hydrogenation | High ee (>99.9%), scalable | Costly catalysts |
| Suzuki Coupling | Modular aryl introduction | Requires halogenated precursors |
| RCM | Flexible ring size control | Moderate yields |
| Chiral Resolution | Applicable to racemic mixtures | Low efficiency |
Chemical Reactions Analysis
Types of Reactions
3-Pyrrolidinecarboxylic acid, 4-(4-methoxyphenyl)-, hydrochloride (1:1), (3R,4S)-rel- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Pharmaceutical Development
Key Intermediate in Drug Synthesis
4-(4-Methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its unique structural properties enhance its utility in developing analgesics and anti-inflammatory drugs. The compound has been explored for its potential to modulate specific biological pathways, which may lead to advancements in treatments for chronic pain and neurological disorders .
Case Study: Analgesics Development
A study highlighted the compound's role in synthesizing novel analgesics that target pain pathways. The research demonstrated that derivatives of this compound exhibited enhanced receptor binding affinity, suggesting improved efficacy in pain management therapies .
Neuroscience Research
Modulation of Neurotransmitter Systems
In neuroscience, this compound is utilized to study neurotransmitter modulation. Researchers focus on its effects on mood and behavior, which are critical for developing treatments for mental health disorders such as depression and anxiety. The compound's interaction with neurotransmitter receptors provides insights into potential therapeutic strategies .
Case Study: Mood Regulation
Research involving animal models indicated that administration of 4-(4-Methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride resulted in significant mood stabilization effects. This finding supports its potential use in developing new antidepressant medications .
Drug Formulation
Controlled-Release Systems
The properties of 4-(4-Methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride make it suitable for formulating controlled-release drug delivery systems. This application enhances the efficacy and safety of medications by allowing for sustained drug release over time, reducing the frequency of dosing required by patients .
Biochemical Assays
Evaluation of Enzyme Activity
In biochemical research, the compound is employed in assays to evaluate enzyme activity and receptor interactions. This application aids in discovering new therapeutic targets and understanding the mechanisms underlying various biological processes .
Case Study: Therapeutic Target Discovery
A study utilized this compound to investigate enzyme interactions related to metabolic pathways. The results identified several novel targets that could be exploited for therapeutic interventions in metabolic disorders .
Material Science
Development of Novel Materials
Beyond biological applications, 4-(4-Methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride is also explored in material science. Its chemical properties lend themselves to creating materials with specific functionalities, useful in industrial applications such as coatings and adhesives .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 3-Pyrrolidinecarboxylic acid, 4-(4-methoxyphenyl)-, hydrochloride (1:1), (3R,4S)-rel- involves its interaction with specific molecular targets. The pyrrolidine ring can interact with enzymes or receptors, influencing their activity. The methoxyphenyl group may enhance binding affinity or selectivity for certain targets.
Comparison with Similar Compounds
Similar Compounds
- 3-Pyrrolidinecarboxylic acid, 4-(2-methylphenyl)-, (3R,4S)-
- Pyrrolidine-2-one
- Pyrrolidine-2,5-diones
Uniqueness
3-Pyrrolidinecarboxylic acid, 4-(4-methoxyphenyl)-, hydrochloride (1:1), (3R,4S)-rel- is unique due to its specific stereochemistry and the presence of the methoxyphenyl group. This combination of features can result in distinct biological activities and applications compared to similar compounds.
Biological Activity
4-(4-Methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride, also known as trans-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, highlighting relevant research findings, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of 4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride is C₁₂H₁₆ClNO₃, with a molecular weight of approximately 257.71 g/mol. The compound features a pyrrolidine ring with a methoxyphenyl substituent and a carboxylic acid functional group, which contributes to its reactivity and biological interactions.
The biological activity of this compound is largely attributed to its interaction with various molecular targets. The pyrrolidine ring may engage with enzymes or receptors, influencing their activity. The methoxy group enhances the binding affinity to specific targets, potentially modulating neurotransmitter systems and other biological pathways.
Antimicrobial Activity
Research indicates that derivatives of pyrrolidine compounds exhibit notable antibacterial and antifungal properties. For instance, studies have shown that certain pyrrolidine derivatives demonstrate significant activity against both Gram-positive and Gram-negative bacteria, suggesting that 4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride could possess similar effects .
Neuropharmacological Effects
Preliminary studies suggest that this compound may interact with neurotransmitter pathways, indicating potential applications in neuropharmacology. The structural features of the compound imply that it could influence receptor activity related to neurotransmitters such as dopamine and serotonin.
Case Studies
- Antibacterial Activity : A study evaluating various alkaloids found that certain derivatives showed higher antibacterial activity than others. The structure-activity relationship (SAR) indicated that modifications in the methoxy group significantly impacted the efficacy against bacterial strains .
- Neuropharmacology : In vitro assays demonstrated that compounds similar to 4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride exhibited selective binding to KCNQ channels, which are crucial for neuronal excitability. This suggests a potential role in treating neurological disorders .
Data Tables
Q & A
Q. What are the optimal synthetic routes for 4-(4-Methoxyphenyl)pyrrolidine-3-carboxylic Acid Hydrochloride, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves cyclization of a substituted pyrrolidine precursor. A common approach is to start with 4-methoxybenzaldehyde, which undergoes condensation with a β-amino acid derivative (e.g., β-proline) under acidic conditions. Key steps include:
- Catalysts : Palladium or copper catalysts (e.g., Pd/C for hydrogenation) to facilitate ring closure .
- Solvents : Polar aprotic solvents like DMF or toluene for high-temperature reactions (80–120°C) .
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization from ethanol/water mixtures to isolate the hydrochloride salt .
Optimization should focus on controlling stereochemistry (e.g., chiral catalysts for enantiopure synthesis) and minimizing side products like over-oxidized derivatives .
Q. How can researchers confirm the structural integrity and purity of this compound?
Methodological Answer:
- Analytical Techniques :
- NMR : ¹H/¹³C NMR to verify the methoxyphenyl group (δ ~3.8 ppm for OCH₃) and pyrrolidine ring protons (δ ~2.5–3.5 ppm) .
- HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) to assess purity (>98% recommended for biological assays) .
- Mass Spectrometry : HRMS (ESI+) to confirm molecular ion [M+H]⁺ and isotopic pattern matching the hydrochloride salt .
Q. What are the solubility properties of this compound, and how can formulation challenges be addressed?
Methodological Answer:
- Solubility : The hydrochloride salt improves aqueous solubility (~10–20 mg/mL in water at 25°C), but poor solubility in non-polar solvents (e.g., hexane) .
- Formulation Strategies :
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore this compound’s biological activity?
Methodological Answer:
- Core Modifications :
- Pyrrolidine Ring : Introduce substituents (e.g., methyl, fluorine) at positions 2 or 5 to probe steric/electronic effects on target binding .
- Methoxyphenyl Group : Replace the methoxy group with halogens (e.g., Cl, F) or bioisosteres (e.g., ethoxy) to evaluate hydrophobic interactions .
- Assays :
Q. How should researchers resolve contradictions in biological data across studies (e.g., varying IC₅₀ values)?
Methodological Answer:
- Variable Control : Standardize assay conditions (pH, temperature, cell passage number) to minimize experimental drift .
- Metabolic Stability : Check for degradation products using LC-MS; pre-treat with liver microsomes to identify active metabolites .
- Target Selectivity : Perform counter-screens against related enzymes/receptors (e.g., GPCR panels) to rule off-target effects .
Q. What strategies are recommended for in vivo pharmacokinetic (PK) profiling?
Methodological Answer:
- Dosing Routes : Administer intravenously (IV) and orally (PO) in rodent models to calculate bioavailability (F%) .
- Sampling : Collect plasma at 0.5, 1, 2, 4, 8, and 24 hours post-dose. Analyze using LC-MS/MS with a lower limit of quantification (LLOQ) ≤1 ng/mL .
- Tissue Distribution : Euthanize animals at 24 hours, homogenize organs (liver, kidney, brain), and quantify compound levels to assess accumulation .
Safety and Handling
Q. What safety precautions are critical when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing/powder handling .
- Storage : Store at 2–8°C in airtight containers with desiccant to prevent hydrolysis .
- Spill Management : Neutralize acidic residues with sodium bicarbonate; collect solid waste in sealed containers for incineration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
